Clobenzorex

Description

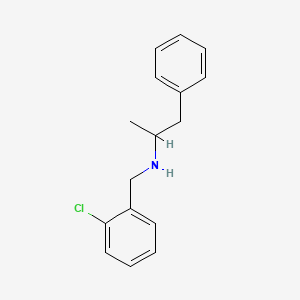

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17/h2-10,13,18H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXXRIXDSAEIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048409 | |

| Record name | Clobenzorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clobenzorex | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

133 °C | |

| Record name | Clobenzorex | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76553-22-5, 13364-32-4 | |

| Record name | N-[(2-Chlorophenyl)methyl]-α-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76553-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobenzorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clobenzorex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Clobenzorex | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Mechanisms and Molecular Interactions Excluding Clinical Outcomes

Central Nervous System Pharmacodynamics

Clobenzorex (B479387), a sympathomimetic amine, primarily exerts its central effects through its active metabolite, d-amphetamine. The pharmacodynamic actions are therefore characteristic of amphetamine-like central nervous system stimulants.

Neurotransmitter System Modulation (Norepinephrine and Dopamine (B1211576) Release)

The principal mechanism of action for Clobenzorex's central effects is the modulation of catecholaminergic neurotransmitter systems, specifically those involving norepinephrine (B1679862) (NE) and dopamine (DA). As a metabolic precursor to amphetamine, its activity is linked to amphetamine's ability to increase the efflux of these monoamines from synaptic vesicles within presynaptic neurons. scielo.br This action elevates the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission.

Research on related compounds demonstrates that this increased release is a critical factor in their central effects. For instance, noradrenergic transmission in the medial prefrontal cortex is crucial for the full expression of amphetamine-induced dopamine release in the nucleus accumbens, highlighting a complex interaction between these two neurotransmitter systems. nih.gov Studies on other psychostimulants like clozapine (B1669256) have also shown a co-release of dopamine and noradrenaline in cortical regions, a mechanism potentially mediated by the blockade of α2-adrenoceptors on noradrenergic terminals. nih.gov

Interaction with Neurotransmitter Transporters (NET, DAT)

The amphetamine metabolite of Clobenzorex interacts directly with monoamine transporters. These transporters, which include the norepinephrine transporter (NET) and the dopamine transporter (DAT), are located on the plasma membrane of presynaptic neurons and are responsible for the reuptake of neurotransmitters from the synapse, thereby terminating their signal. nih.govmdpi.com

Amphetamine acts as a substrate for both NET and DAT. Its transport into the neuron leads to a reversal of the transporter's function, causing it to move norepinephrine and dopamine out of the neuron and into the synapse, a process known as reverse transport. This, combined with the inhibition of reuptake, leads to a significant increase in the synaptic concentrations of these neurotransmitters. nih.gov

Interestingly, the NET can also transport dopamine, particularly in brain regions like the frontal cortex where DAT expression is low. nih.govscienceopen.com This "promiscuous" uptake means that inhibitors of NET can effectively increase extracellular dopamine levels in these areas. nih.govscienceopen.com The NET has a high affinity for dopamine, sometimes even greater than the DAT itself. scienceopen.com Therefore, the interaction of Clobenzorex's metabolite with NET contributes to the modulation of both noradrenergic and dopaminergic signaling. nih.govscienceopen.com

Monoamine Oxidase Inhibition in Research Contexts

Monoamine oxidase (MAO) is an enzyme responsible for the degradation of monoamine neurotransmitters like norepinephrine and dopamine. mdpi.commdpi.com While some drugs exert their effects by inhibiting this enzyme, research on structurally related compounds suggests this is not a primary mechanism for amphetamine-like substances.

Psychostimulant Properties in Preclinical Models

Preclinical studies in animal models confirm that Clobenzorex possesses central stimulant properties consistent with its amphetamine-like mechanism. In research using rats and mice, Clobenzorex demonstrated clear psychostimulant effects. nih.govnih.gov

In one study, Clobenzorex was shown to substitute for (+)-amphetamine in rats trained to discriminate amphetamine from a vehicle, indicating that it produces similar subjective effects. nih.gov It also induced a dose-dependent increase in locomotor activity and rearing frequency in mice. nih.gov However, its potency was found to be significantly lower than that of d-amphetamine. nih.gov Chronic oral administration of Clobenzorex in rats was also observed to decrease motor activity and coordination over time, effects that were similar to those seen with chronic amphetamine administration. nih.gov These studies utilize established preclinical models to characterize the behavioral pharmacology of psychostimulants. springernature.comnih.gov

| Compound | Preclinical Test | Observation | Relative Potency | Source |

|---|---|---|---|---|

| Clobenzorex | Amphetamine Discrimination (Rats) | Substituted for (+)-amphetamine | ED₅₀ = 6.6 mg/kg (Approx. 20x less potent than amphetamine) | nih.gov |

| (+)-Amphetamine | Amphetamine Discrimination (Rats) | Training Drug | ED₅₀ = 0.3 mg/kg | nih.gov |

| Clobenzorex | Locomotor Stimulation (Mice) | Increased motor activity and rearing | Less potent than (+)-amphetamine and cocaine | nih.gov |

| Clobenzorex | Chronic Administration (Rats) | Decreased motor activity and coordination | Similar pattern to amphetamine | nih.gov |

Peripheral Pharmacological Effects (In Vitro and Preclinical Models)

Vasorelaxant Mechanisms on Isolated Tissues (e.g., Rat Aortic Rings)

In contrast to the expected vasoconstrictor effects associated with systemic sympathomimetic activity, in vitro studies have revealed that direct application of Clobenzorex produces a vasorelaxant effect on isolated vascular tissue. scielo.brnih.gov Experiments performed on phenylephrine-precontracted thoracic aortic rings from male Wistar rats demonstrated that Clobenzorex induces an immediate, concentration-dependent relaxation. scielo.brscite.aibjournal.org

This vasorelaxant effect was shown to be strictly endothelium-dependent; mechanical removal of the vascular endothelium completely blocked the relaxation response to Clobenzorex. scielo.brnih.gov Further investigation into the underlying mechanism revealed the critical involvement of the nitric oxide (NO) signaling pathway. scite.ai The relaxation was significantly attenuated by inhibitors of nitric oxide synthase (L-NAME), soluble guanylyl cyclase (ODQ), and protein kinase G (KT 5823). nih.govscite.ai This indicates that Clobenzorex stimulates the synthesis and release of NO from endothelial cells, which then activates guanylyl cyclase in the vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). scielo.brscite.ai

The final step in this pathway involves the opening of potassium (K⁺) channels. The vasorelaxant effect was attenuated by a non-specific Ca²⁺-activated K⁺ channel blocker (TEA) and by a combination of blockers for small- and large-conductance Ca²⁺-activated K⁺ channels (apamin and charybdotoxin), but not by blockers of ATP-sensitive or voltage-activated K⁺ channels. nih.govscite.ai This suggests that the activation of the NO/cGMP/PKG pathway ultimately leads to the opening of Ca²⁺-activated K⁺ channels, causing hyperpolarization of the smooth muscle cells and subsequent vasorelaxation. scielo.brscite.ai The effect was not mediated by prostaglandins, cytochrome P450 metabolites, or muscarinic receptors. scite.ai

| Inhibitor/Condition | Target | Effect on Clobenzorex-Induced Vasorelaxation | Source |

|---|---|---|---|

| Endothelium Removal | Endothelium-derived factors | Blocked | scielo.brnih.gov |

| L-NAME | Nitric Oxide Synthase (NOS) | Significantly Attenuated | nih.govscite.ai |

| ODQ | Nitric Oxide-sensitive Guanylyl Cyclase | Significantly Attenuated | nih.govscite.ai |

| KT 5823 | Protein Kinase G (PKG) | Significantly Attenuated | nih.govscite.ai |

| TEA | Ca²⁺-activated K⁺ channels (non-specific) | Significantly Attenuated | nih.govscite.ai |

| Apamin (B550111) + Charybdotoxin (B568394) | Small- and large-conductance Ca²⁺-activated K⁺ channels | Significantly Attenuated | nih.govscite.ai |

| Indomethacin | Prostaglandin synthesis | No modification | scite.ai |

| Atropine | Muscarinic acetylcholine (B1216132) receptors | No modification | scite.ai |

A Comprehensive Examination of the Pharmacological and Molecular Interactions of Clobenzorex

Clobenzorex, a sympathomimetic amine, has been the subject of research to understand its effects at a molecular level. This article delves into the specific pharmacological mechanisms and molecular interactions of Clobenzorex, focusing on its influence on vascular smooth muscle and adipose tissue in preclinical and ex vivo models.

Chemical Synthesis and Structural Elucidation in Research

Methodologies for Clobenzorex (B479387) Synthesis

The primary method for synthesizing clobenzorex is a two-step process that is efficient and relies on common organic chemistry reactions. evitachem.comevitachem.com This synthesis route is well-documented in chemical literature.

The process begins with a condensation reaction . In this initial step, amphetamine is reacted with 2-chlorobenzaldehyde. evitachem.comevitachem.com This reaction forms an intermediate compound known as a Schiff base.

The second and final step is a reduction reaction. The Schiff base intermediate is treated with a reducing agent, most commonly sodium borohydride (B1222165), to yield the final product, clobenzorex. evitachem.comevitachem.com The resulting clobenzorex is typically prepared as its hydrochloride salt for stability and ease of handling in research settings. evitachem.com

| Step | Reaction Type | Reactants | Key Reagent | Product |

|---|---|---|---|---|

| 1 | Condensation | Amphetamine, 2-Chlorobenzaldehyde | N/A (Direct Reaction) | Schiff Base (Intermediate) |

| 2 | Reduction | Schiff Base (from Step 1) | Sodium Borohydride (NaBH₄) | Clobenzorex |

Precursor Chemistry and Reaction Pathways

In chemistry, a precursor is a compound that participates in a chemical reaction that results in the formation of another compound. wikipedia.org For the synthesis of clobenzorex, two primary precursors are required.

Precursors for Clobenzorex Synthesis:

Amphetamine: This is the core structural backbone of the final molecule. It is a primary amine that provides the phenethylamine (B48288) framework.

2-Chlorobenzaldehyde: This aromatic aldehyde provides the N-substituent, the chlorobenzyl group, which is characteristic of clobenzorex. evitachem.com

The reaction pathway involves the nucleophilic addition of the amine group of amphetamine to the carbonyl group of 2-chlorobenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form the C=N double bond of the Schiff base (an imine). The subsequent reduction pathway involves the hydride from sodium borohydride attacking the electrophilic carbon of the imine, breaking the pi bond and forming the final secondary amine structure of clobenzorex. evitachem.comevitachem.com

| Precursor | Chemical Class | Role in Synthesis |

|---|---|---|

| Amphetamine | Primary Amine, Phenethylamine | Provides the core amphetamine structure. |

| 2-Chlorobenzaldehyde | Aromatic Aldehyde | Provides the N-(o-chlorobenzyl) group. |

Derivatization and Analog Development for Research Purposes

Derivatization of clobenzorex has been a key focus of research, not for exploring pharmacological activity, but for developing analytical standards necessary for toxicological and metabolic studies. oup.com Since clobenzorex is metabolized in the body to amphetamine, its use can be mistaken for illicit amphetamine abuse in drug testing. oup.comresearchgate.net To differentiate between the two, researchers have synthesized specific metabolites and analogs of clobenzorex.

Key Derivatives and Analogs in Research:

4-Hydroxyclobenzorex: This is a major metabolite of clobenzorex. oup.comnih.gov Researchers have developed methods to synthesize 4-hydroxyclobenzorex to use it as a reference standard. oup.comnih.gov Its presence in a urine sample is a definitive marker for the ingestion of clobenzorex, as this specific hydroxylated metabolite is not formed from the ingestion of amphetamine alone. oup.com Analytical methods, often involving gas chromatography-mass spectrometry (GC-MS), use this synthesized standard for accurate identification and quantification. oup.comresearchgate.net

3-Chlorobenzylamphetamine: This compound is a regioisomer of clobenzorex, meaning it has the same chemical formula but a different arrangement of atoms (the chlorine is on the 3-position of the benzyl (B1604629) ring instead of the 2-position). It has been synthesized for use as an internal standard in quantitative analytical methods. oup.comnih.gov Using a stable, labeled internal standard improves the accuracy and reliability of the detection and quantification of clobenzorex in biological samples. researchgate.net

The synthesis of these specific derivatives is crucial for forensic and anti-doping laboratories to accurately interpret drug test results. oup.commedigraphic.com

| Derivative/Analog | Type | Primary Research Purpose |

|---|---|---|

| 4-Hydroxyclobenzorex | Metabolite | Unique biomarker for confirming clobenzorex use. oup.comnih.gov |

| 3-Chlorobenzylamphetamine | Regioisomer | Internal standard for quantitative analysis. oup.comnih.gov |

Metabolism and Biotransformation Pathways in Experimental Systems

Prodrug Conversion to Amphetamine

Clobenzorex (B479387) is chemically identified as an N-substituted amphetamine analog which functions as a prodrug, meaning it is metabolized in the body to produce amphetamine. patsnap.comoup.com This metabolic conversion is a critical step, as amphetamine is the primary agent responsible for the compound's effects. patsnap.com Studies in human volunteers have demonstrated this conversion, with urinary excretion of amphetamine being a key indicator of clobenzorex ingestion. nih.gov The percentage of an initial clobenzorex dose that is metabolized to amphetamine has been reported to range from 5.9% to 15.4%. reddit.com

Following oral administration, clobenzorex is absorbed and subsequently metabolized, primarily in the liver, where it is converted into its active amphetamine form. patsnap.com Analysis of urine samples after a single 30 mg dose of clobenzorex hydrochloride showed that peak concentrations of the amphetamine metabolite were detected between 4 and 19 hours post-dose, with levels ranging from approximately 715 to 2474 ng/mL. nih.gov In multi-dose studies, peak amphetamine concentrations were found to be even higher, ranging from approximately 2900 to 4700 ng/mL between 82 and 168 hours after the first dose. nih.gov The presence of amphetamine in urine is a consistent finding, although the concentration can vary significantly among individuals. nih.govreddit.com

Enantiomeric Specificity of Amphetamine Metabolite (d-enantiomer)

A significant aspect of clobenzorex metabolism is the stereospecificity of the resulting amphetamine. Gas chromatography/mass spectrometry (GC/MS) analysis has revealed that the amphetamine produced from clobenzorex metabolism is exclusively the d-enantiomer. nih.gov This is noteworthy because it contrasts with some earlier literature that suggested clobenzorex was a racemic mixture. nih.gov The exclusive formation of d-amphetamine is a key characteristic of clobenzorex biotransformation. nih.govresearchgate.net This enantiomeric specificity is an important factor in analytical toxicology for distinguishing clobenzorex use from the use of other amphetamine sources. bath.ac.uk

Formation of Key Metabolites (e.g., 4-Hydroxyclobenzorex)

Beyond its conversion to amphetamine, clobenzorex is also metabolized into other compounds, most notably 4-hydroxyclobenzorex. wikipedia.orgoup.com This hydroxylated metabolite has been identified as a valuable biomarker for confirming clobenzorex use, as it is often detected at higher concentrations and for a longer duration than both the parent drug and amphetamine. oup.comnih.govnih.gov

In a single-dose study, peak concentrations of 4-hydroxyclobenzorex were observed approximately 1.5 to 5 hours after administration, with levels ranging from 5,705 to 88,410 ng/mL. oup.comnih.gov A multi-dose study reported even higher peak concentrations, ranging from 17,786 to 99,044 ng/mL. oup.comnih.gov Crucially, studies have found that all urine samples containing amphetamine at or above 500 ng/mL also contained detectable amounts of 4-hydroxyclobenzorex, highlighting its reliability as an indicator of clobenzorex intake. nih.govnih.gov This metabolite can be detected for up to 91.5 hours after a single dose, long after the parent compound, clobenzorex, is no longer detectable. nih.gov

Peak Concentrations of Clobenzorex Metabolites in Urine

| Metabolite | Study Type | Peak Concentration Range (ng/mL) | Time to Peak Concentration (Post-Dose) |

|---|---|---|---|

| Amphetamine | Single Dose | 715 - 2,474 | 4 - 19 hours |

| Amphetamine | Multi-Dose | 2,900 - 4,700 | 82 - 168 hours |

| 4-Hydroxyclobenzorex | Single Dose | 5,705 - 88,410 | 1.5 - 5 hours |

| 4-Hydroxyclobenzorex | Multi-Dose | 17,786 - 99,044 | Not Specified |

Other Conjugated and Hydroxylated Metabolites

The metabolic profile of clobenzorex includes other hydroxylated metabolites in addition to 4-hydroxyclobenzorex. oup.com These hydroxylated compounds are typically excreted in the urine as conjugates. oup.com Drug metabolism often involves Phase I reactions, like hydroxylation, followed by Phase II reactions, where the modified drug is conjugated with a polar molecule, such as glucuronic acid, to increase its water solubility and facilitate excretion. nih.govrestek.com

To detect these conjugated metabolites, a hydrolysis step (either enzymatic or acid-based) is required prior to analysis to cleave the conjugate and release the metabolite. oup.commedigraphic.com Studies have noted the presence of unidentified hydroxy metabolites of clobenzorex that persist in urine for as long as amphetamine is detectable. nih.gov One study identified two different isomers of hydroxyclobenzorex, with one isomer being detectable for 56 to 84 hours post-dose. oup.com The use of enzymatic hydrolysis has been shown to be essential for the effective detection of these hydroxylated metabolites, improving the quality and quantity of information obtained from metabolic studies. medigraphic.com

Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450)

The biotransformation of clobenzorex is primarily carried out by the cytochrome P450 (CYP) enzyme system, which is a family of enzymes responsible for the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.govresearchgate.netnih.gov These enzymes are predominantly found in the liver and catalyze Phase I metabolic reactions, such as oxidation and hydroxylation. youtube.comyoutube.com

For clobenzorex, the key metabolic steps are N-debenzylation (cleavage of the benzyl (B1604629) group to form amphetamine) and aromatic hydroxylation (addition of a hydroxyl group to the phenyl ring to form 4-hydroxyclobenzorex). reddit.comresearchgate.net It is suggested that the enzyme CYP2D6, a specific member of the cytochrome P450 family, is involved in the para-hydroxylation of clobenzorex to form 4-hydroxyclobenzorex. reddit.com The extensive metabolism of clobenzorex via the CYP450 system explains why the parent drug is often found at very low concentrations or is undetectable in urine, while its metabolites, amphetamine and 4-hydroxyclobenzorex, are present in much higher amounts. nih.govoup.com

Analytical Methodologies for Research and Forensic Science

Chromatographic Techniques for Identification and Quantitation

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of clobenzorex (B479387) in biological samples. nih.govnih.gov These hyphenated techniques provide the necessary separation and detection capabilities to handle complex matrices like urine and blood. azolifesciences.com

GC-MS is a widely applied and robust method for the detection of clobenzorex and its metabolites. oup.commedigraphic.com The process typically involves sample preparation, including liquid-liquid extraction, to isolate the analytes from the biological matrix. nih.gov For many amphetamine-related compounds, a derivatization step is employed to improve their thermal stability and chromatographic properties. oup.com A common agent used for this purpose is heptafluorobutyric anhydride (B1165640) (HFBA). oup.com

While qualitative identification of clobenzorex via GC-MS is generally straightforward, achieving accurate and reproducible quantification presents a greater challenge. oup.com The selection of appropriate ions for monitoring is crucial. For clobenzorex, prominent ions in the mass spectrum that can be monitored include m/z 91, 118, 125, and 364. nih.govtiaft.org To ensure the elimination of interference from related amine compounds, various GC capillary columns, such as the nonpolar HP-1 and the more polar DB-17, have been utilized. oup.comtiaft.org Research has established methods with a limit of detection (LOD) and limit of quantitation (LOQ) for clobenzorex as low as 1 ng/mL in urine. oup.comoup.com

| Parameter | Description | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | oup.com |

| Sample Preparation | Liquid-liquid extraction followed by derivatization. | oup.comnih.gov |

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) is commonly used. | oup.com |

| Monitored Ions (m/z) | 91, 118, 125, 364 | nih.govtiaft.org |

| Capillary Columns | HP-1 (nonpolar), DB-17 (more polar) | oup.comtiaft.org |

| Limit of Detection (LOD) | 1 ng/mL | oup.com |

| Limit of Quantitation (LOQ) | 1 ng/mL to 5 ng/mL depending on the study. | oup.comtiaft.org |

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become an indispensable tool in modern toxicology. nih.govnih.gov It is especially advantageous for the analysis of non-volatile and thermally labile compounds that are not well-suited for GC-MS. nih.gov LC-MS/MS methods often require less demanding sample preparation compared to GC-MS, sometimes allowing for a "dilute-and-shoot" approach after a simple protein precipitation step. researchgate.net

The high selectivity and sensitivity of LC-MS/MS make it an attractive alternative for screening a wide range of compounds, including clobenzorex and its metabolites. nih.gov For mass spectrometry-compatible applications using reverse-phase HPLC, mobile phases containing formic acid are often used instead of phosphoric acid. sielc.com The evolution of this technology, including the development of high-resolution mass spectrometry (HRMS), continues to expand its application in forensic and clinical toxicology, enabling the detection of analytes at very low concentrations. researchgate.netcfsre.org

Differentiation Strategies for Metabolites in Research Samples

A primary challenge in the forensic analysis of clobenzorex is differentiating its use from amphetamine abuse. nih.gov The parent compound, clobenzorex, may only be detectable for a short period (up to 29 hours post-administration), while its metabolite, amphetamine, can be detected for several days. oup.comnih.gov Consequently, a urine sample may test positive for amphetamine even when clobenzorex is no longer detectable. oup.com To address this, analytical strategies focus on identifying unique metabolites or using specific internal standards for accurate quantification.

Research has identified 4-hydroxyclobenzorex as a crucial and specific metabolite for confirming clobenzorex ingestion. nih.govresearchgate.net This hydroxylated metabolite is typically found at higher concentrations than amphetamine in urine and is detectable for a much longer duration than the parent drug itself. nih.govnih.gov Studies have shown that in controlled settings, 4-hydroxyclobenzorex was detectable in all samples that contained amphetamine at or above the administrative cutoff of 500 ng/mL. nih.govnih.gov

The detection of 4-hydroxyclobenzorex makes it an invaluable tool for differentiation. nih.govresearchgate.net Its analysis via GC-MS often requires an initial acid hydrolysis step to cleave conjugates, followed by liquid-liquid extraction and derivatization. nih.govnih.gov In single-dose studies, peak concentrations of 4-hydroxyclobenzorex ranged from approximately 5,705 to 88,410 ng/mL, while in multi-dose studies, they reached up to 99,044 ng/mL. nih.govnih.gov The limit of detection for this metabolite has been reported at 10 ng/mL. nih.govnih.gov

Accurate quantification in chromatographic methods relies heavily on the use of a suitable internal standard. For clobenzorex, common internal standards used for other amphetamines, such as methamphetamine-d11 and fenfluramine, proved to yield unsatisfactory results with poor reproducibility. oup.comtiaft.org

To overcome this, the regioisomer 3-chlorobenzylamphetamine (3-Cl-clobenzorex) was synthesized and evaluated as an internal standard. oup.comresearchgate.net This compound was selected because its chemical structure is very similar to clobenzorex, ensuring that it behaves similarly during extraction and derivatization processes. oup.comtiaft.org Furthermore, it is chromatographically separated from clobenzorex on common GC columns. oup.com The use of 3-Cl-clobenzorex as an internal standard has been shown to produce accurate and reliable quantitative results, with within-run and between-run relative standard deviations (RSDs) below 6.1%. oup.comresearchgate.net A regioisomer of the hydroxy metabolite, 3-Cl-4-hydroxyclobenzorex, has also been used as an internal standard for the quantification of 4-hydroxyclobenzorex. nih.govresearchgate.net

| Analyte | Internal Standard | Rationale / Finding | Source |

|---|---|---|---|

| Clobenzorex | Methamphetamine-d11, Fenfluramine, Benzphetamine | Unacceptable performance; poor accuracy and reproducibility for clobenzorex quantification. | oup.comtiaft.org |

| Clobenzorex | 3-Chlorobenzylamphetamine (3-Cl-clobenzorex) | Excellent performance; similar extraction and chromatographic properties. Produces accurate and reliable results (RSDs < 6.1%). | oup.comtiaft.orgresearchgate.net |

| 4-Hydroxyclobenzorex | 3-Cl-4-hydroxyclobenzorex | Used as the internal standard for the specific quantification of the key hydroxy metabolite. | nih.govresearchgate.net |

Advances in Analytical Chemistry for Clobenzorex and its Metabolites

The field of analytical chemistry is continuously evolving, providing more powerful tools for forensic science. news-medical.net Early methods for drug detection have been largely superseded by highly sensitive and specific hyphenated techniques. nih.govwiley.com For clobenzorex and its metabolites, the progression from basic screening to advanced quantitative methods highlights this trend.

The development and refinement of LC-MS/MS, in particular, represent a significant advance. nih.govnih.gov This technology offers superior sensitivity and specificity compared to older methods and can often simplify sample preparation workflows. researchgate.net The ability of LC-MS/MS to analyze a broad spectrum of licit and illicit substances simultaneously makes it highly efficient for comprehensive toxicological screening. researchgate.netnih.gov

Furthermore, the advent of high-resolution mass spectrometry (HRMS) provides even greater analytical power. cfsre.org HRMS instruments can determine the elemental composition of an analyte from its accurate mass, which greatly increases confidence in identification, a critical aspect in forensic investigations. cfsre.org These advanced methodologies are fundamental to addressing the challenges posed by compounds like clobenzorex, ensuring that their use can be unequivocally identified and differentiated from other substances of abuse. cfsre.orgojp.gov

Preclinical Research Models and Behavioral Pharmacology

In Vitro Models for Receptor and Pathway Studies

In vitro investigations have been employed to understand the molecular mechanisms of Clobenzorex (B479387). As Clobenzorex is a prodrug, a significant portion of its pharmacological activity is attributable to its primary metabolite, d-amphetamine. patsnap.comwikipedia.orgnih.gov The mechanism of action is largely understood through the lens of amphetamine's effects, which involve the release of norepinephrine (B1679862) and dopamine (B1211576) from synaptic vesicles. patsnap.compatsnap.com This is accomplished by reversing the action of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increased concentration of these neurotransmitters in the synaptic cleft. patsnap.com Furthermore, amphetamine can inhibit monoamine oxidase, the enzyme that degrades these neurotransmitters, thus extending their action. patsnap.com

Direct in vitro studies on Clobenzorex itself have explored its effects outside the central nervous system. In experiments using isolated phenylephrine-precontracted rat aortic rings, Clobenzorex induced a concentration-dependent vasorelaxant effect. scielo.brnih.gov This effect was found to be endothelium-dependent. scielo.brnih.gov Further investigation into the pathway suggests the involvement of the nitric oxide-cyclic guanosine (B1672433) monophosphate-protein kinase G (NO-cGMP-PKG) pathway. scielo.brnih.govnih.gov The vasorelaxant effect was significantly diminished by inhibitors of nitric oxide synthase (L-NAME), guanylyl cyclase (ODQ), and protein kinase G (KT 5823). scielo.brnih.gov These findings suggest a direct vascular effect of Clobenzorex mediated by specific cellular signaling cascades, although it is noted that the compound may enhance the activity or expression of endothelial nitric oxide synthase. nih.gov

Animal Models in Behavioral Pharmacology

Animal models have been crucial in characterizing the behavioral effects of Clobenzorex, providing a framework to understand its stimulant properties and neuroadaptive consequences.

Stimulus generalization studies are used to determine if a novel compound produces subjective effects similar to a known drug. In one key study, rats were trained to discriminate (+)-amphetamine from a vehicle. nih.gov When these trained rats were administered Clobenzorex, they exhibited amphetamine-appropriate responding, indicating that Clobenzorex produces amphetamine-like interoceptive cues. nih.gov However, Clobenzorex was found to be significantly less potent than (+)-amphetamine in producing these effects. nih.gov

| Compound | Stimulus Generalization (ED₅₀) | Potency vs. (+)-Amphetamine |

| (+)-Amphetamine | 0.3 mg/kg | - |

| Clobenzorex | 6.6 mg/kg | ~20 times less potent |

| This table presents the effective dose (ED₅₀) of (+)-Amphetamine and Clobenzorex required to produce stimulus generalization in rats trained to recognize (+)-amphetamine. Data derived from research by Young et al. (1997). nih.gov |

The central stimulant properties of Clobenzorex have been assessed by measuring its impact on spontaneous motor activity in rodents. In studies using mice, Clobenzorex was shown to increase both locomotor activity and the frequency of rearing behaviors. nih.gov These effects are characteristic of central nervous system stimulants. nih.gov However, consistent with stimulus generalization findings, Clobenzorex was less potent in stimulating locomotor activity and rearing when compared to both (+)-amphetamine and cocaine. nih.gov Conversely, a study involving chronic oral administration to rats found that both Clobenzorex and amphetamine ultimately led to a decrease in motor activity over a 31-day period. nih.govresearchgate.net

The long-term effects of Clobenzorex on motor function have been investigated. In a study involving chronic oral administration to male Wistar rats for 31 days, Clobenzorex was found to decrease motor coordination. nih.govresearchgate.net This was evaluated using the beam walking test, where treated animals showed deficits compared to a vehicle control group. nih.govresearchgate.net These findings suggest that prolonged exposure to Clobenzorex can negatively impact coordinated motor behaviors, an effect also observed with chronic amphetamine administration in the same study. nih.govresearchgate.net

Chronic administration of psychostimulants can lead to lasting neuroadaptive changes in the brain. Research into the effects of long-term Clobenzorex use has focused on the striatum, a key brain region in motor control and reward. nih.govresearchgate.net Studies have shown that chronic oral administration of Clobenzorex to rats induces glial activation, specifically an increase in gliosis, in the striatum. nih.govresearchgate.net This activation of glial cells, such as astrocytes and microglia, is a response to changes in the neuronal environment. nih.govfrontiersin.org Importantly, this glial activation occurred in the absence of significant dopaminergic neurodegeneration or changes in tyrosine hydroxylase (TH) immunoreactivity in the striatum and substantia nigra pars compacta (SNpc). nih.govresearchgate.net This suggests that the observed decreases in motor function may be due to these neuroadaptive changes and glial responses rather than overt neurotoxicity to dopamine neurons under the tested administration scheme. nih.govresearchgate.net

Comparative Pharmacological Profiles with Related Compounds (e.g., Amphetamine, Cocaine)

The pharmacological profile of Clobenzorex is best understood in comparison to other psychostimulants, particularly its primary metabolite, amphetamine, and the widely studied stimulant, cocaine.

Behavioral studies demonstrate that Clobenzorex shares central stimulant properties with (+)-amphetamine and cocaine, though it is consistently reported as being less potent. nih.gov For instance, in inducing locomotor stimulation and rearing in mice, Clobenzorex was active but weaker than both comparator drugs. nih.gov In stimulus generalization tests, it was approximately twenty times less potent than (+)-amphetamine. nih.gov

When comparing the effects of chronic administration, both Clobenzorex and amphetamine produced similar outcomes: a decrease in motor activity and coordination, coupled with an increase in striatal gliosis without evidence of dopamine neuron degeneration. nih.govresearchgate.net This parallel suggests that Clobenzorex, likely through its metabolic conversion to amphetamine, engages similar neuroadaptive mechanisms as amphetamine itself following long-term exposure. nih.gov The mechanism of action, primarily the release of dopamine and norepinephrine, is fundamentally amphetamine-like. patsnap.compatsnap.com

| Feature | Clobenzorex | (+)-Amphetamine | Cocaine |

| Primary Mechanism | Prodrug to d-amphetamine; increases norepinephrine and dopamine release. patsnap.comwikipedia.org | Increases norepinephrine and dopamine release. patsnap.com | Inhibits dopamine and norepinephrine reuptake. |

| Stimulus Generalization | Substitutes for (+)-amphetamine. nih.gov | Training drug. nih.gov | Active. nih.gov |

| Locomotor Activity | Increases activity, less potent than amphetamine and cocaine. nih.gov | Increases activity. nih.gov | Increases activity. nih.gov |

| Chronic Effect on Motor Activity | Decreased activity. nih.gov | Decreased activity. nih.gov | Not specified in compared studies. |

| Striatal Glial Activation (Chronic) | Increased gliosis. nih.gov | Increased gliosis. nih.gov | Not specified in compared studies. |

| This table provides a comparative overview of the pharmacological and behavioral profiles of Clobenzorex, (+)-Amphetamine, and Cocaine based on preclinical research findings. |

Regulatory Science and Forensic Implications in an Academic Context

Academic Perspectives on Controlled Substances Classification

From an academic standpoint, the classification of clobenzorex (B479387) as a controlled substance is primarily dictated by its chemical nature as an N-substituted amphetamine analog and its metabolic fate. chemeurope.com Chemically, it is N-(2-chlorobenzyl)-1-phenylpropan-2-amine. wikipedia.org The core of the academic and regulatory discussion centers on the fact that clobenzorex is a prodrug to d-amphetamine. chemeurope.comnih.govastm.org This means that shortly after ingestion, the body metabolizes it into amphetamine, a well-known central nervous system stimulant with a high potential for abuse. researchgate.netnih.govoup.com

The academic perspective, therefore, views clobenzorex not just as a distinct chemical entity but as a precursor to a more widely regulated and abused substance. astm.orgnih.gov This metabolic conversion is the fundamental reason for its scrutiny and control. In regulatory discussions, the argument is often made that because it converts to amphetamine, it presents a similar risk profile. uscg.mil For instance, a Medical Review Officer might consider the presence of Asenlix (a brand name for clobenzorex) as academically equivalent to a true positive for amphetamines, not a false positive, because its active compound is 2-Chlorobenzyl-amphetamine. uscg.mil

This perspective influences its scheduling in various countries. While it is not scheduled under the Controlled Substances Act in the United States, it is a Class B drug in the UK and a Schedule I drug in Canada. wikipedia.org In Brazil, it is classified as a prohibited psychotropic. wikipedia.org The international drug control conventions, such as the 1971 Convention on Psychotropic Substances, provide a framework for nations to classify such substances, balancing medical and scientific use against the risk of abuse. nih.gov The overemphasis in policy on preventing non-medical use can sometimes create barriers to accessing controlled medicines for legitimate research purposes, a point of discussion within academic and public health circles. nih.gov

Challenges in Forensic Toxicology and Drug Testing Interpretation

The primary challenge clobenzorex presents in forensic toxicology is the interpretation of amphetamine-positive urine drug tests. nih.govresearchgate.netnih.govresearchgate.net Since clobenzorex is metabolized to d-amphetamine, a standard drug test will detect amphetamine, making it difficult to determine whether the individual consumed illicit amphetamine or a legally prescribed (in some countries) anorectic like clobenzorex. nih.govoup.com This poses significant concerns for workplace drug testing, sports anti-doping control, and other forensic and legal contexts. nih.govnih.gov

The complication arises because the parent drug, clobenzorex, is often detectable for a much shorter time than its metabolite, amphetamine. researchgate.netnih.gov Research has shown that clobenzorex itself may only be detectable for up to 29 hours post-administration, while amphetamine can be detected for several days. researchgate.netoup.comnih.gov Crucially, studies have found that even when amphetamine concentrations are at their peak and well above the administrative cutoff for a positive result (e.g., ≥500 ng/mL), the parent clobenzorex compound may be undetectable. nih.govnih.govresearchgate.netnih.gov Therefore, the absence of clobenzorex in a urine sample does not rule out its use as the source of the detected amphetamine. nih.govnih.govoup.com

This analytical problem necessitates more advanced testing methods beyond standard immunoassays, which are often used for initial screening. umw.edu.pl Forensic toxicology laboratories must employ more sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to tackle this issue. nih.govumw.edu.pl These technologies are the gold standard for reliably detecting and quantifying controlled substances and their metabolites. nih.govumw.edu.pl The emergence of novel psychoactive substances with structures modified from existing drugs presents an ongoing challenge for forensic toxicologists, who must continuously develop innovative testing methods and maintain high standards of scientific integrity. umw.edu.plnih.govumw.edu.plnih.gov

Research on Differentiating Clobenzorex Use from Amphetamine Abuse

To address the forensic challenge of distinguishing clobenzorex use from direct amphetamine abuse, significant academic research has focused on identifying unique metabolic markers. The most promising of these is 4-hydroxyclobenzorex, a phase I metabolite of clobenzorex. researchgate.netnih.govoup.commedigraphic.com

Controlled administration studies have been pivotal in establishing the utility of this metabolite. In these studies, volunteers were administered clobenzorex, and their urine was collected and analyzed over time. nih.govresearchgate.netnih.gov The findings consistently show that 4-hydroxyclobenzorex is a reliable indicator of clobenzorex ingestion. researchgate.netnih.govsemanticscholar.orgzendy.io This metabolite is typically found at higher concentrations than amphetamine and remains detectable long after the parent clobenzorex has been eliminated from the body. researchgate.netnih.govoup.com Most importantly, research demonstrates that in all urine samples that tested positive for amphetamine (at or above the 500 ng/mL cutoff) following a controlled dose of clobenzorex, 4-hydroxyclobenzorex was also detectable. researchgate.netnih.govresearchgate.netnih.gov This makes it an invaluable tool for forensic interpretation. researchgate.netnih.govresearchgate.net

Another area of research involves the enantiomeric analysis of the resulting amphetamine. Studies have revealed that the amphetamine produced from the metabolism of clobenzorex is exclusively the d-enantiomer. astm.orgnih.gov Illicitly synthesized amphetamine is often a racemic mixture (containing both d- and l-enantiomers). Therefore, the presence of only d-amphetamine could suggest the use of a precursor drug like clobenzorex. However, this is not definitive on its own, as prescription amphetamines like Dexedrine also consist solely of d-amphetamine. The combination of detecting the 4-hydroxyclobenzorex metabolite and enantiomeric analysis provides the strongest evidence.

The analytical procedure to detect 4-hydroxyclobenzorex typically involves acid hydrolysis, liquid-liquid extraction, and analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.govoup.com

Table 1: Research Findings on Clobenzorex Metabolites for Differentiation

| Study Focus | Key Findings | Analytical Method | Implication for Forensic Toxicology |

| Single Dose Administration | Peak concentrations of 4-hydroxyclobenzorex (5,705 to 88,410 ng/mL) were found 1.5-5 hours post-dose. nih.govoup.com All amphetamine-positive samples (≥500 ng/mL) contained detectable 4-hydroxyclobenzorex. nih.govoup.com | Acid Hydrolysis, GC-MS nih.govoup.com | Detection of 4-hydroxyclobenzorex is a reliable marker for confirming clobenzorex use. nih.gov |

| Multi-Dose Administration | Peak amphetamine concentrations (2,900 to 4,700 ng/mL) occurred 82-168 hours after the first dose. nih.govoup.com Parent clobenzorex was often undetectable even at peak amphetamine levels. nih.govoup.com | GC-MS nih.govoup.com | The absence of the parent drug does not exclude clobenzorex use. nih.govoup.com |

| Metabolite Stability | 4-hydroxyclobenzorex was detected for an extended period, up to 91.5 hours in one single-dose study. nih.gov It was typically found at higher levels than amphetamine long after clobenzorex was no longer detected. researchgate.netnih.gov | GC-MS researchgate.net | 4-hydroxyclobenzorex is a more robust and longer-lasting marker than the parent drug. nih.gov |

| Enantiomeric Analysis | Metabolically derived amphetamine from clobenzorex was found to be only the d-enantiomer. astm.orgnih.gov | GC-MS astm.orgnih.gov | Can help differentiate from illicit racemic amphetamine but not from prescription d-amphetamine. |

International and National Regulatory Research Landscapes (excluding specific legal advice)

The regulatory landscape for clobenzorex is varied, reflecting different national approaches to drug control and risk assessment. nih.gov A significant driver of international control is its classification as a stimulant by the World Anti-Doping Agency (WADA). WADA's Prohibited List, which is updated annually, explicitly bans clobenzorex for use in sports competitions. wikipedia.orgwikipedia.orgfceh.cat It is listed as a "Non-Specified Stimulant," meaning it is prohibited at all times during competition. fceh.catuefa.comwada-ama.org This international standard has a major influence on sports federations and national anti-doping organizations worldwide.

At the national level, the legal status of clobenzorex differs significantly. In some countries, like Mexico, it has been available as a prescription anorectic under brand names such as Asenlix. chemeurope.comwikipedia.orgreddit.com However, recent investigations have revealed issues with counterfeit medications in some Mexican pharmacies, where substances sold as other drugs were found to be clobenzorex. latimes.com

In other jurisdictions, controls are much stricter:

United States: Clobenzorex is not a scheduled drug under the federal Controlled Substances Act. wikipedia.org However, it is not approved by the FDA, and its status as an analogue of other controlled substances can have legal implications. chemeurope.comuscg.mil

Canada: It is a Schedule I substance, indicating a high potential for abuse and no accepted medical use. wikipedia.org

United Kingdom: It is classified as a Class B drug. wikipedia.org

Brazil: It is designated as a prohibited psychotropic substance. wikipedia.org

Regulatory agencies and research bodies are continuously engaged in evaluating such substances. This involves pre-market proof-of-concept studies and post-marketing surveillance to measure safety and effectiveness. nih.gov The goal of this research is to inform evidence-based drug policy. nih.gov The challenge for regulators is to balance the potential therapeutic benefits of a substance against its public health risks, a process that involves reviewing scientific data on metabolism, abuse potential, and toxicology. nih.gov The International Narcotics Control Board (INCB) works to monitor the implementation of international drug control treaties and provides information on national regulations for travelers carrying controlled substances, though it emphasizes that travelers should always verify rules with the specific country. incb.org

Table 2: Overview of Clobenzorex Regulatory Status

| Jurisdiction/Organization | Status/Classification | Notes |

| World Anti-Doping Agency (WADA) | Prohibited (Non-Specified Stimulant) fceh.catuefa.comwada-ama.org | Banned for in-competition use by athletes. wikipedia.orgwikipedia.org |

| United States | Unscheduled (Federal) wikipedia.org | Not approved by the FDA. uscg.mil Considered a dangerous drug by some agencies like the U.S. Coast Guard. uscg.mil |

| Canada | Schedule I wikipedia.org | High potential for abuse, no recognized medical use. |

| United Kingdom | Class B wikipedia.org | Subject to strict controls on possession and supply. |

| Brazil | Prohibited Psychotropic (Class A3) wikipedia.org | Tightly controlled as a psychotropic substance. |

| Mexico | Prescription Drug chemeurope.comwikipedia.org | Legally available with a prescription as an appetite suppressant. patsnap.com |

Future Directions and Emerging Research Avenues

Elucidation of Novel Pharmacological Targets

One area of growing interest is the potential for clobenzorex (B479387) to exert direct effects on peripheral tissues. A study investigating the effects of clobenzorex on obese patients suggested a peripheral lipolytic activity, independent of its central appetite-suppressing effects. medrech.comresearchgate.net The study observed a significant increase in serum levels of free fatty acids and glycerol (B35011) after a single oral dose of clobenzorex, indicating the breakdown of triglycerides. medrech.com This finding suggests a direct or indirect interaction with metabolic pathways in adipose tissue, a novel target that warrants further investigation.

Another potential area for exploration is the interaction of clobenzorex and its metabolites with trace amine-associated receptors (TAARs). TAARs are a class of G protein-coupled receptors that are activated by endogenous trace amines, as well as by amphetamine and other psychostimulants. nih.govnih.gov Given that amphetamine is a key metabolite of clobenzorex, it is plausible that clobenzorex or its metabolites could modulate TAAR activity, thereby influencing a range of neurological and metabolic processes. frontiersin.org Research into the interaction of clobenzorex with TAAR1, in particular, could reveal novel mechanisms underlying its psychostimulant and metabolic effects. nih.gov

Furthermore, a study on the vasorelaxant effect of clobenzorex in rat aortic rings suggested an endothelium-dependent mechanism involving the NO-cGMP-PKG pathway. nih.gov This points towards a direct vascular effect of the parent compound, independent of its conversion to amphetamine, and opens up another line of inquiry into its cardiovascular pharmacology.

Advanced Metabolomic Profiling in Non-Human Systems

The use of advanced metabolomic techniques in non-human systems is becoming increasingly crucial for understanding the complete metabolic fate and broader physiological impact of xenobiotics like clobenzorex. nih.govnih.gov While the primary metabolic conversion of clobenzorex to amphetamine is well-documented, untargeted metabolomics can provide a more comprehensive picture of the metabolic perturbations induced by the compound. nih.gov

In vivo studies in animal models, such as rats, have been instrumental in characterizing the behavioral and neurochemical effects of clobenzorex. nih.govnih.gov Chronic administration of clobenzorex in rats has been shown to decrease motor activity and induce glial activation in the striatum, effects that are comparable to those of amphetamine. nih.govresearchgate.net These studies provide a foundation for more in-depth metabolomic analyses to identify the specific metabolic pathways that are altered in response to chronic exposure.

Future research employing untargeted metabolomics in animal models could identify novel metabolites of clobenzorex and elucidate the downstream effects of the parent compound and its known metabolites on various metabolic pathways. researchgate.netnih.govnih.govmdpi.com Techniques like mass spectrometry imaging (MSI) could be employed to visualize the spatial distribution of clobenzorex and its metabolites within different tissues and organs, providing valuable insights into its pharmacokinetics and tissue-specific metabolic effects. mdpi.com

By applying these advanced techniques, researchers can create detailed metabolic maps that illustrate the systemic impact of clobenzorex administration. This could reveal, for instance, alterations in lipid metabolism, amino acid pathways, or energy metabolism that are not directly related to its known effects on neurotransmitter systems. researchgate.netnih.gov

Development of Enhanced Analytical Techniques

The development of sensitive and specific analytical methods is critical for the accurate detection and quantification of clobenzorex and its metabolites in biological matrices. This is particularly important in the context of anti-doping control and forensic toxicology, where it is necessary to differentiate between the use of clobenzorex and the illicit use of amphetamine. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone in the analysis of clobenzorex and its metabolites. nih.govnih.govoup.commedigraphic.com The detection of the specific metabolite, 4-hydroxyclobenzorex, has been established as a reliable marker to confirm the administration of clobenzorex. researchgate.netoup.comnih.gov Studies have shown that this metabolite can be detected for a significant period after administration, even when the parent compound is no longer present. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced iterations, such as ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS), offer enhanced sensitivity and selectivity for the analysis of clobenzorex and its polar metabolites. nih.govoulu.firesearchgate.net These techniques are particularly well-suited for the analysis of complex biological samples and can provide detailed structural information for metabolite identification. researchgate.net

Future developments in analytical techniques will likely focus on improving the speed, sensitivity, and comprehensiveness of analysis. This may include the development of novel sample preparation techniques to enhance the recovery of target analytes and the use of high-resolution mass spectrometry (HRMS) for more confident metabolite identification. researchgate.net Furthermore, the creation of comprehensive spectral libraries for clobenzorex and its metabolites will aid in their rapid and accurate identification in routine screening. nist.gov

| Analytical Technique | Application in Clobenzorex Analysis | Key Findings |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and quantification of clobenzorex and its metabolites in urine. | Enables differentiation from amphetamine abuse through detection of 4-hydroxyclobenzorex. nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-sensitivity analysis of clobenzorex and its polar metabolites. | Offers improved selectivity and structural elucidation capabilities. nih.govoulu.fi |

| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Rapid and high-resolution separation and detection of metabolites. | Enhances the speed and efficiency of metabolomic studies. researchgate.net |

| Mass Spectrometry Imaging (MSI) | Visualization of the spatial distribution of clobenzorex and its metabolites in tissues. | Provides insights into tissue-specific accumulation and metabolism. mdpi.com |

Role of Clobenzorex Research in Broader Psychostimulant and Metabolic Studies

Research on clobenzorex contributes significantly to the broader understanding of psychostimulants and metabolic disorders. As a prodrug of amphetamine, clobenzorex serves as a valuable pharmacological tool for studying the effects of controlled, endogenously produced amphetamine. nih.govnih.gov This allows for investigations into the long-term consequences of sustained, low-level amphetamine exposure, which can provide insights into the neuroadaptive changes that occur with chronic psychostimulant use. nih.govresearchgate.net

Comparative studies between clobenzorex and amphetamine have been conducted to delineate their respective behavioral and neurochemical profiles. nih.gov These studies help to differentiate the effects of the parent compound from its primary metabolite and contribute to a more nuanced understanding of the structure-activity relationships of amphetamine-like substances.

Furthermore, the investigation of clobenzorex's potential peripheral metabolic effects, such as lipolysis, positions it as a compound of interest in metabolic research. medrech.comresearchgate.net Understanding how clobenzorex influences lipid metabolism could provide insights into the complex interplay between the central nervous system and peripheral energy homeostasis. This research could have implications for the development of novel therapeutic strategies for obesity and related metabolic disorders that target both central and peripheral pathways. scirp.orgscirp.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.